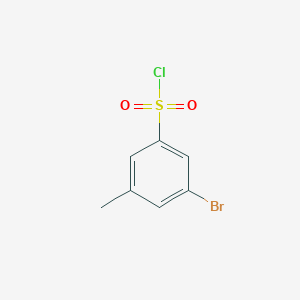

3-Bromo-5-methylbenzene-1-sulfonyl chloride

Descripción general

Descripción

The compound "3-Bromo-5-methylbenzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group attached to a chlorine atom. The presence of the bromo and methyl groups on the benzene ring indicates that it is a substituted aromatic compound with potential applications in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds has been explored in several studies. For instance, the synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes has been achieved using a nickel-catalyzed one-pot carbonylation reaction, indicating the reactivity of bromobenzenesulfonyl chlorides in carbonylative transformations . Additionally, the Smiles rearrangement has been employed to synthesize 3-bromo-1-methyl phenothiazines from related compounds, suggesting the potential for structural rearrangements in the synthesis of complex molecules . Moreover, the synthesis of higher 1-bromoalkanes via monobromination and subsequent reactions with 4-methylbenzene sulfonyl chloride demonstrates the versatility of sulfonyl chlorides in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives can be elucidated using spectroscopic techniques. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a related compound, was determined by X-ray analysis . Furthermore, the FTIR and FT-Raman spectra of P-bromobenzene sulfonyl chloride have been recorded, and a complete vibrational assignment and analysis of the fundamental modes of the compound were carried out using DFT calculations, which can provide insights into the molecular structure of 3-Bromo-5-methylbenzene-1-sulfonyl chloride .

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions due to their reactivity. The synthesis of sulfonated 1,2-dicyanobenzenes from halogen-substituted dicyanobenzenes indicates the reactivity of sulfonyl chlorides in nucleophilic substitution reactions . Additionally, the use of sulfones in the Julia-Kocienski olefination reaction to form alkenes and dienes suggests the potential for 3-Bromo-5-methylbenzene-1-sulfonyl chloride to engage in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can be inferred from related compounds. For instance, the stability and reactivity of various sulfones in different reaction conditions have been studied, providing information on the behavior of these compounds under various chemical environments . The molecular electrostatic potential, NBO, and HOMO-LUMO analysis of P-bromobenzene sulfonyl chloride offer insights into the electronic properties and potential reactivity of sulfonyl chlorides .

Aplicaciones Científicas De Investigación

It’s important to note that the use of such chemicals should always be conducted by trained professionals in a controlled laboratory environment, following all relevant safety protocols .

-

Synthesis of Organosulfur Compounds Sodium sulfinates, which can be derived from sulfonyl chlorides, are powerful building blocks for the synthesis of organosulfur compounds . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They can be used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

-

Preparation of Specific Organic Compounds A related compound, 3-Bromobenzenesulfonyl chloride, has been used in the preparation of specific organic compounds such as 2-(3-bromophenyl)-5-n-butylfuran and 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran .

-

Synthesis of HIV Protease Inhibitors 3-Bromobenzenesulfonyl chloride has also been used in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .

It’s important to note that the use of such chemicals should always be conducted by trained professionals in a controlled laboratory environment, following all relevant safety protocols .

Safety And Hazards

Direcciones Futuras

While specific future directions for 3-Bromo-5-methylbenzene-1-sulfonyl chloride are not mentioned in the search results, aryl sulfonyl chloride derivatives are known to participate in the synthesis of various compounds . This suggests potential applications in the development of new synthetic methodologies and the production of novel compounds.

Propiedades

IUPAC Name |

3-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYSYHSTNHHVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646223 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

CAS RN |

885520-33-2 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)